Methyl 5-(dimethylamino)pentanoate
Description
Methyl 5-(dimethylamino)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a dimethylamino group at the fifth carbon. These compounds are often intermediates in pharmaceutical synthesis, such as in the production of ranitidine analogs () or heterocyclic systems ().
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 5-(dimethylamino)pentanoate |
InChI |
InChI=1S/C8H17NO2/c1-9(2)7-5-4-6-8(10)11-3/h4-7H2,1-3H3 |
InChI Key |
NRCALIKWCKOXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Green Solvent Applications
Recent research highlights the use of methyl 5-(dimethylamino)pentanoate as an environmentally friendly alternative to traditional polar aprotic solvents.
Solvent Properties
The solvent characteristics have been extensively studied:
- Dielectric Constant : Indicates the solvent's ability to dissolve ionic compounds.
- Solubility Parameters : Important for predicting solubility behavior in chemical reactions.
- NMR Residual Shifts : Used to assess the purity and chemical environment of solutes.
These parameters have been evaluated to facilitate the adoption of this compound in various applications, particularly in membrane technology and chemical synthesis .
Membrane Technology
This compound has shown promise in membrane science, particularly in polymer dissolution and miscibility tests. Its ability to replace toxic solvents traditionally used in membrane fabrication can significantly reduce environmental impact .
Chemical Synthesis
The compound has been utilized as a medium for several chemical reactions, including:
- Nucleophilic Aromatic Substitution (SNAr) : Demonstrated effective yields comparable to other green solvents.
- O- and N-Arylation Reactions : Effective in facilitating these reactions while maintaining solvent recovery capabilities .
Synthesis Efficiency
A significant study reported the development of novel synthetic routes that enhance the efficiency of producing this compound through base-catalyzed Michael additions. These methods align with green chemistry principles by minimizing waste and reducing reaction times .
Toxicological Assessments
Safety evaluations indicate low toxicity levels associated with this compound:
- Acute oral toxicity studies reveal high LD50 values (>2000 mg/kg), suggesting low toxicity upon ingestion.
- Dermal irritation tests show no significant adverse effects, reinforcing its potential use in consumer products .
Comparative Analysis Table
| Property/Aspect | This compound | Traditional Solvents (e.g., DMSO) |
|---|---|---|
| Dielectric Constant | Moderate | High |
| Toxicity (LD50) | >2000 mg/kg | Variable |
| Environmental Impact | Low | Moderate to High |
| Reaction Yield in SNAr | Comparable or Superior | Variable |
| Synthesis Complexity | Lower (single-step reactions) | Higher (multi-step processes) |
Comparison with Similar Compounds
Structural and Functional Differences
- Backbone Modifications: Methyl 5-(dimethylamino)pentanoate lacks the 5-oxo group present in its analog (), which likely reduces its electrophilicity and alters reactivity in nucleophilic substitutions. The 2-amino and 3-nitroguanidino substituents in compounds enhance hydrogen-bonding capacity, making them more suitable for targeting viral proteases compared to the simpler dimethylamino group.
- Synthetic Utility: Compounds with phenylacetamido or naphthyl groups () are tailored for drug discovery, whereas simpler esters () serve as intermediates.
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are scarce, inferences can be drawn:
- Molecular Weight : Ranges from 173.21 g/mol () to ~400 g/mol for complex derivatives ().
- Polarity: The dimethylamino group increases polarity compared to unsubstituted esters like methyl butanoate (), enhancing water solubility.
- Stability: Nitroguanidino substituents () may introduce instability under acidic conditions due to protonation of the nitro group.
Pharmaceutical Relevance
- Ranitidine-related compounds () highlight the role of dimethylamino groups in enhancing bioavailability and receptor binding.
Preparation Methods
Retrosynthetic Approach
Two alternative synthetic strategies were proposed based on carbon backbone assembly:
C4 + C2 strategy (Route B):
Combines a four-carbon fragment with a two-carbon fragment.C3 + C3 strategy (Route C):
Combines two three-carbon fragments.
Both strategies rely on the Michael addition reaction, which forms carbon-carbon bonds via nucleophilic addition to α,β-unsaturated carbonyl compounds.
Michael Addition Reaction Details
-
- N,N-Dimethylacetamide (DMAc) acts as the nucleophile after deprotonation.
- Methyl methacrylate (MMA) or dimethylacrylamide (DMAA) serve as Michael acceptors.
-
- Lithium diisopropylamide (LDA) is used for strong deprotonation due to the high pKa (~29.4) of DMAc.
- Potassium tert-butoxide (KOtBu) is also effective, especially in polar solvents or solvent-free conditions, enhancing basicity.
-
- The reaction with LDA proceeds swiftly at −78 °C.
- KOtBu catalysis can occur solvent-free at ambient temperatures, aligning with green chemistry principles by minimizing solvent use and waste.
-
- High purity methyl 5-(dimethylamino)pentanoate can be obtained in a single step.
- The reaction time is short (~30 minutes).
- Base catalyst loading is low (<6.5 mol%), improving sustainability.
Comparative Data of Synthetic Routes
| Feature | Traditional Routes (A1–A3) | Michael Addition Routes (B and C) |
|---|---|---|
| Starting Materials | 2-Methylglutaronitrile and derivatives | DMAc, MMA, DMAA (readily available chemicals) |
| Number of Steps | Multiple (hydrolysis, cyclization, esterification, amidation) | Single-step Michael addition |
| Purity of Product | 37% - 69% (Routes A1 and A2) | Up to ~90% purity |
| Reaction Time | Hours to days | ~30 minutes |
| Base Catalyst | Not specified | LDA or KOtBu (strong bases) |
| Solvent Use | Various, including toxic solvents | Solvent-free or green solvents |
| Waste Generation | High | Low |
| Green Chemistry Compliance | Limited | High |
| Scalability | Industrial scale | Potentially scalable |
Green Chemistry Metrics and Sustainability
The novel Michael addition routes were evaluated using green chemistry metrics:
- Atom Economy: Improved due to fewer steps and higher selectivity.
- Complete E Factor: Reduced waste generation compared to traditional routes.
- Carbon Intensity: Lower due to use of simpler starting materials and less energy-intensive conditions.
- Hazard Analysis: Reduced toxicity and safer reagents.
These improvements make the Michael addition routes more sustainable and environmentally friendly, supporting wider industrial adoption of this compound as a green solvent.
Practical Notes and Impurities
- The presence of aromatic hydrocarbon impurities, such as diphenylbutane isomers, can occur due to reagents like LDA, contributing to coloration and minor impurities in the product.
- Solvent recovery and reuse have been demonstrated in nucleophilic aromatic substitution reactions using this solvent, indicating practical applicability and economic benefit.
Summary of Research Findings
- This compound can be synthesized efficiently via base-catalyzed Michael addition reactions using readily available building blocks.
- Novel routes reduce the number of synthetic steps, improve product purity, and align with green chemistry principles by minimizing hazardous reagents and waste.
- These methods offer scalable, sustainable alternatives to traditional multi-step syntheses starting from 2-methylglutaronitrile.
- The compound’s green credentials and solvent properties have been validated for applications in membrane science and organic synthesis.
This comprehensive analysis is based on the latest peer-reviewed research published in Green Chemistry (2019) by Cseri and Szekely, which provides detailed experimental procedures, green metrics, and application data for this compound synthesis.
Q & A
Q. What are the critical synthetic considerations for Methyl 5-(dimethylamino)pentanoate to ensure high yield and purity?
Methodological Answer: Synthesis involves multi-step reactions, including alkylation and amination, under controlled conditions. Key steps include:
- Temperature control : Maintaining 0–5°C during exothermic steps to avoid side reactions .
- Inert atmosphere : Using argon or nitrogen to prevent oxidation or hydrolysis of sensitive intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from byproducts .
- Green solvents : PolarClean (a non-toxic solvent) can replace traditional solvents like DMF to improve sustainability .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (alkylation step) | Minimizes decomposition |
| Solvent System | PolarClean (green chemistry) | Reduces environmental impact |
| Purification Method | Silica gel chromatography | Removes polar impurities |
Q. How is this compound structurally characterized, and which analytical techniques are most reliable?
Methodological Answer: Post-synthesis characterization requires:
- NMR spectroscopy : H and C NMR confirm the dimethylamino group’s integration and ester linkage .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Chromatographic purity : HPLC with UV detection ensures >95% purity .
| Technique | Key Data Points | Purpose |
|---|---|---|
| H NMR | δ 2.2–2.5 (N(CH)) | Confirms dimethylamino group |
| HRMS | m/z 187.24 [M+H] | Validates molecular formula |
Q. What reactivity patterns are expected for this compound under basic or acidic conditions?
Methodological Answer: The ester group undergoes hydrolysis:
- Acidic conditions : Forms 5-(dimethylamino)pentanoic acid via protonation and nucleophilic attack .
- Basic conditions : Saponification yields the carboxylate salt, with potential side reactions at the dimethylamino group . Reactivity studies of methyl pentanoate analogs suggest temperature-dependent stability; autoignition occurs above 700 K under oxidative conditions .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across studies?
Methodological Answer: Discrepancies arise from:
- Varied assay conditions : Differences in pH, temperature, or solvent systems (e.g., DMSO vs. aqueous buffers) .
- Structural analogs : Ranitidine-related compounds show similar dimethylamino motifs but divergent bioactivity due to substituent positioning .
- Resolution strategy : Standardize protocols (e.g., OECD guidelines) and use computational docking to validate target interactions .
| Source of Contradiction | Resolution Approach | Example |
|---|---|---|
| Solvent effects | Use PolarClean for consistency | Reduces solvent interference |
| Target specificity | Molecular docking simulations | Validates enzyme interactions |
Q. What computational tools predict the interaction of this compound with biological targets?
Methodological Answer: Advanced methods include:
Q. How can green chemistry principles optimize the synthesis of this compound?
Methodological Answer: Sustainable strategies include:
- Solvent replacement : PolarClean reduces toxicity and improves recyclability .
- Catalyst design : Immobilized enzymes or heterogeneous catalysts minimize waste .
- Energy efficiency : Microwave-assisted synthesis reduces reaction time and energy use .
| Green Metric | Traditional Method | Optimized Method |
|---|---|---|
| E-factor | High (solvent waste) | Low (PolarClean recycling) |
| Energy Consumption | 24h reflux | 1h microwave irradiation |
Q. What steric and electronic factors influence the compound’s reactivity in multi-step syntheses?
Methodological Answer: The dimethylamino group’s electron-donating effects enhance nucleophilicity, while steric hindrance from the pentanoate chain affects regioselectivity. For example:
- Steric effects : Bulky substituents reduce accessibility to catalytic sites in cross-coupling reactions .
- Electronic effects : The dimethylamino group stabilizes transition states in SN2 reactions .
| Factor | Impact on Reactivity | Experimental Validation |
|---|---|---|
| Steric hindrance | Lowers reaction rate | Kinetic studies via HPLC |
| Electron donation | Accelerates nucleophilic steps | DFT calculations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
